molecular formula C15H20ClNO4 B2659736 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate CAS No. 123795-34-6

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate

Cat. No.: B2659736
CAS No.: 123795-34-6
M. Wt: 313.78
InChI Key: UGNNHGCEWJCUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is a synthetic intermediate widely used in organic and medicinal chemistry. Its structure features:

  • Methyl ester group: Enhances lipophilicity and stability compared to free carboxylic acids.
  • tert-Butoxycarbonyl (Boc) protecting group: Protects the amine functionality during synthetic workflows, enabling selective deprotection under acidic conditions .
  • 4-Chlorophenyl substituent: Introduces electron-withdrawing properties, influencing reactivity in coupling reactions and pharmacological activity in drug candidates.

This compound is pivotal in synthesizing peptides and peptidomimetics, particularly in projects targeting protease inhibitors or kinase modulators. Its molecular formula is C₁₅H₂₀ClNO₅ (assuming methyl ester substitution; analogous to ethyl variant C₁₆H₂₂ClNO₅ in ).

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNNHGCEWJCUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the methyl ester.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may participate in metabolic pathways, signal transduction, and other cellular processes, depending on its specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, a comparison with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Applications/Properties
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate (Target) Not specified C₁₅H₂₀ClNO₅ Methyl ester, Boc, 4-chlorophenyl Peptide synthesis, protease inhibitors
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate 61546-80-3 C₁₆H₂₂ClNO₅ Ethyl ester, Boc, 4-chlorophenyl, hydroxy Intermediate for β-hydroxy amino acids
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate 94790-24-6 C₁₆H₂₃NO₅ Methyl ester, Boc, 4-methoxyphenyl Chiral building blocks, CNS drug research

Key Differences and Implications

Ester Group Variation :

  • The ethyl ester in ’s compound increases molecular weight (C₁₆ vs. C₁₅) and lipophilicity compared to the methyl ester in the target compound. This may alter solubility in organic solvents or membrane permeability in biological assays.
  • The hydroxy group in the ethyl variant enables further functionalization (e.g., oxidation to ketones or protection as ethers), which is absent in the target compound .

Aromatic Substituent Effects :

  • 4-Chlorophenyl (Target) : The electron-withdrawing Cl group enhances electrophilicity at the phenyl ring, favoring Suzuki-Miyaura cross-couplings or nucleophilic aromatic substitutions.
  • 4-Methoxyphenyl () : The electron-donating methoxy group increases electron density, making the compound more reactive in Friedel-Crafts alkylation or photochemical reactions .

Stereochemical Considerations :

  • The (S)-enantiomer in ’s compound highlights its use in asymmetric synthesis, whereas the target compound’s stereochemical configuration is unspecified. Enantiopure intermediates are critical for drug candidates targeting chiral biological receptors .

Hazard Profiles: ’s compound carries hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation), likely due to the methoxy group’s metabolic liabilities. The target compound’s chlorophenyl group may confer similar or distinct toxicity profiles .

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate, also known by its CAS number 123795-34-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H20ClNO4C_{15}H_{20}ClNO_{4} and a molecular weight of approximately 313.78 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines. The presence of a chlorophenyl moiety suggests potential interactions with biological targets, particularly in the context of drug design.

PropertyValue
Molecular FormulaC15H20ClNO4C_{15}H_{20}ClNO_{4}
Molecular Weight313.78 g/mol
CAS Number123795-34-6
Purity≥95%
Storage ConditionsSealed in dry conditions

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in specific cancer cell lines through the activation of intrinsic pathways.
  • Antimicrobial Properties : Preliminary data indicate that this compound could possess antimicrobial activity against certain bacterial strains, potentially by disrupting their cellular processes.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell growth with an IC50 value of approximately 15 µM. This suggests significant potential for further development as an anticancer agent.
  • Antimicrobial Testing :
    • In vitro assays against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antibacterial properties.
  • Anti-inflammatory Activity :
    • Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced pro-inflammatory cytokine production (TNF-α and IL-6), highlighting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50/MIC Values
AnticancerInhibition of cell growthIC50 = 15 µM
AntimicrobialBacterial inhibitionMIC (S. aureus) = 32 µg/mL
MIC (E. coli) = 64 µg/mL
Anti-inflammatoryCytokine reductionNot quantified

Q & A

Q. Example Optimization Workflow :

Screen solvents (THF, DMF, MeCN) for Boc-group stability.

Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and transition states .

What spectroscopic techniques are effective for characterizing this compound?

Basic Research Question

  • NMR : Identify Boc-group tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.5 ppm for 4-chlorophenyl) .
  • HPLC : Monitor purity using C18 columns (e.g., 90:10 H₂O/MeCN mobile phase, retention time ~8–10 min) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching C₁₅H₁₉ClNO₄ (calc. 312.1).

Basic Research Question

  • Moisture Sensitivity : Hydrolysis of the ester or Boc group.
  • Recommended Storage : Desiccator at –20°C under argon .
  • Stability Tests : Monitor degradation via HPLC every 3 months.

Advanced Research Question

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states .
  • Example : ICReDD’s workflow combines computed activation energies with experimental validation to prioritize viable pathways.

Application : Predict regioselectivity in nucleophilic attacks on the ester carbonyl group.

What strategies resolve enantiomeric impurities in synthesis?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak® IA columns with hexane/IPA (90:10) to separate enantiomers .
  • Asymmetric Catalysis : Employ Evans’ oxazolidinones or Jacobsen’s catalysts for stereocontrol during Boc protection.

Basic Research Question

  • Cross-Validation : Compare melting points (lit. vs. experimental) using DSC.
  • Controlled Replicates : Repeat experiments ≥3 times under standardized conditions (e.g., 25°C, 1 atm) .
  • Collaborative Studies : Share samples with independent labs for NMR/HPLC validation.

Example : Conflicting solubility data may arise from polymorphic forms; use X-ray crystallography to confirm structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.